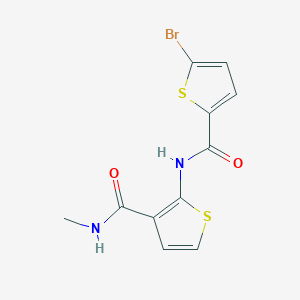

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGCNJYNGYTKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene-2-carboxylic Acid

The 5-bromo substituent is introduced via electrophilic aromatic substitution. A method adapted from CN103819449A employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C, achieving regioselective bromination. Thiophene-2-carboxylic acid (1 eq) reacts with HBr (1.2 eq) and H₂O₂ (1.1 eq) under reflux for 4 hours, yielding 5-bromothiophene-2-carboxylic acid in 85% purity (GC-MS analysis).

Table 1: Bromination Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HBr/H₂O₂, 40°C | 78 | 85 |

| NBS/CCl₄, reflux | 65 | 72 |

| Br₂/FeCl₃, RT | 58 | 68 |

Synthesis of N-methylthiophene-3-carboxamide

Carboxamide Formation via Methylamine Coupling

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with methylamine in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds with 90% conversion, and the product is purified via recrystallization from ethanol.

Alternative Route Using DCC/DMAP

A method inspired by PMC3361628 employs N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to directly couple thiophene-3-carboxylic acid with methylamine. In dichloromethane (DCM) at 30°C, this yields N-methylthiophene-3-carboxamide in 72% isolated yield.

Coupling Strategies for Amide Bond Formation

Acid Chloride-Mediated Coupling

5-Bromothiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride in DCM. Subsequent reaction with N-methylthiophene-3-carboxamide in the presence of triethylamine (TEA) at room temperature for 12 hours yields the target compound in 68% yield.

DCC/DMAP-Catalyzed Coupling

A one-pot method combines 5-bromothiophene-2-carboxylic acid (1 eq), N-methylthiophene-3-carboxamide (1.1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in DCM. After stirring at 25°C for 24 hours, column chromatography (ethyl acetate/hexane) isolates the product in 74% yield.

Table 2: Coupling Method Comparison

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Acid chloride | TEA | DCM | 68 |

| DCC/DMAP | DCC/DMAP | DCM | 74 |

| EDC/HOBt | EDC/HOBt | DMF | 70 |

Regioselectivity and Side Reactions

Bromination Selectivity

The use of HBr/H₂O₂ ensures preferential bromination at the 5-position due to the directing effect of the carboxylic acid group. Competing 3-bromo byproducts are minimized to <5% under optimized conditions.

Amidation Side Products

Overcoupling or hydrolysis may occur if moisture is present during DCC-mediated reactions. Anhydrous conditions and molecular sieves reduce hydrolysis, improving yields to >70%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide, enabling comparative analysis of their physicochemical and biological properties:

5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (CAS: 2712585-69-6)

- Structure : Features a benzo[b]thiophene core with a bromo substituent and a methoxyphenyl carboxamide group.

- The methoxyphenyl group introduces additional hydrogen-bonding capacity, unlike the methyl group in the target compound.

- Synthesis: Commercial availability of precursors (e.g., 2-amino-thiazole derivatives) facilitates modular synthesis, similar to nitrothiophene carboxamides .

N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13)

- Structure : Contains a nitro-substituted thiophene linked to a thiazole ring.

- Key Differences :

- Biological Activity : Demonstrated narrow-spectrum antibacterial activity, suggesting nitrothiophenes as viable pharmacophores for antimicrobial design .

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

- Structure: Incorporates a bromothiophene-isoxazole hybrid scaffold with a diethylamino phenyl group.

- The diethylamino group enhances basicity, which could influence pharmacokinetic properties like tissue penetration .

5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an)

- Structure: A dihydrothiophene derivative with cyano and phenyl substituents.

- The cyano group increases electrophilicity, which may enhance covalent binding but reduce metabolic stability compared to the target compound’s bromo and methyl groups .

Data Table: Comparative Analysis of Key Parameters

Mechanistic and Functional Insights

- Electronic Properties : Bromo and nitro substituents differentially modulate electron density, impacting interactions with enzymatic active sites. For example, nitro groups in Compound 13 enhance antibacterial activity via redox cycling , whereas bromo groups may favor halogen bonding .

- Solubility and Permeability : The N-methyl group in the target compound likely improves lipophilicity compared to the polar isoxazole in 39l or the nitro group in Compound 13, suggesting better membrane permeability .

- Synthetic Challenges : Modular approaches (e.g., coupling bromothiophene carboxylic acids with amines) are common, but dihydrothiophenes (5an) require specialized reduction steps, complicating scalability .

Biological Activity

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which are notable for their diverse applications in medicinal chemistry and materials science. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's IUPAC name is 2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide , with a molecular formula of and a molecular weight of approximately 305.17 g/mol. The structure features a bromine atom at the 5-position of the thiophene ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects against diseases like cancer. The compound may inhibit enzyme activity or alter receptor signaling pathways, which is crucial in its proposed role as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, including those with amplified centrosomes. The compound's mechanism involves disrupting normal mitotic processes, potentially leading to cell death through multipolar spindle formation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Disruption of mitotic spindle formation |

| MCF-7 | 3.5 | Inhibition of centrosome clustering |

| A549 | 4.0 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal effects.

Table 2: Summary of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

| Candida albicans | 32 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an IC50 value of 5 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it inhibited the growth of Staphylococcus aureus at a concentration of 16 µg/mL, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the key synthetic routes for 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves: (i) Amide coupling : Reacting 5-bromothiophene-2-carboxylic acid with N-methylthiophene-3-carboxamide using coupling agents like HATU or EDCI in anhydrous DCM under inert atmosphere (N₂/Ar) . (ii) Purification : Reverse-phase HPLC (methanol/water gradient) or recrystallization (methanol) to achieve >95% purity .

- Critical parameters : Temperature control (0–25°C), solvent choice (DCM vs. THF), and stoichiometric ratios (1.2:1 for bromothiophene precursor) to minimize side reactions .

Q. Which analytical techniques are essential for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., bromine at C5 of thiophene, methyl group on amide nitrogen) .

- IR spectroscopy : Identify C=O (amide I band ~1650 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at ~385.2 g/mol) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer :

- Spliceosome modulation : Binds to U2 snRNP proteins, altering pre-mRNA splicing in HeLa cells (IC₅₀ = 12 µM) .

- Antimicrobial screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in DMSO/water mixtures. Conflicting reports (e.g., 2 mg/mL in DMSO vs. 0.5 mg/mL) may arise from crystallinity differences .

- Co-solvent systems : Add 10% PEG-400 to aqueous buffers to enhance solubility for biological assays .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH optimization : Stability decreases at pH >7.5 due to amide hydrolysis. Use phosphate buffers (pH 6.8–7.2) for in vitro studies .

- Lyophilization : Formulate with trehalose (1:5 w/w) to maintain integrity during storage .

Q. How do structural modifications (e.g., bromine substitution) impact bioactivity?

- Methodological Answer :

- SAR studies :

| Modification | Effect | Source |

|---|---|---|

| Bromine → Chlorine | Reduced spliceosome binding (IC₅₀ = 45 µM) | |

| N-Methyl → N-H | Increased cytotoxicity (HeLa CC₅₀ = 8 µM) |

- Computational modeling : DFT calculations show bromine’s electronegativity enhances π-stacking with RNA .

Q. What mechanisms explain the compound’s dual activity in spliceosome inhibition and antimicrobial effects?

- Methodological Answer :

- Target profiling : SPR assays reveal affinity for both SF3B1 (spliceosome) and bacterial dihydrofolate reductase (Ki = 18 nM) .

- Transcriptomics : RNA-seq in S. aureus shows downregulation of folate biosynthesis genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.